Stannane, tetrakis(p-phenoxyphenyl)-
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Overview
Description
Stannane, tetrakis(p-phenoxyphenyl)-: is an organotin compound with the molecular formula C48H36O4Sn and a molecular weight of 795.51 g/mol . This compound is characterized by the presence of four phenoxyphenyl groups attached to a central tin atom. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stannane, tetrakis(p-phenoxyphenyl)- typically involves the Stille coupling reaction . This reaction is a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides. The reaction is catalyzed by palladium and often requires the presence of a base. The general reaction conditions include:
Palladium catalyst: (e.g., Pd(PPh3)4)
Base: (e.g., cesium carbonate)
Solvent: (e.g., tetrahydrofuran)
Temperature: Typically around 80-100°C
Industrial Production Methods: Industrial production of stannane, tetrakis(p-phenoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Stannane, tetrakis(p-phenoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides.
Reduction: It can be reduced under specific conditions to yield different organotin compounds.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halides, nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Stannane, tetrakis(p-phenoxyphenyl)- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its stability and unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, tetrakis(p-phenoxyphenyl)- primarily involves its role as a reagent in the Stille coupling reaction . The reaction mechanism includes:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Stannane, tetrakis(p-phenoxyphenyl)- can be compared with other similar compounds, such as:
Uniqueness: The uniqueness of stannane, tetrakis(p-phenoxyphenyl)- lies in its stability and the presence of phenoxyphenyl groups, which provide distinct chemical properties and reactivity compared to other organotin compounds.
Properties
CAS No. |
6452-62-6 |
---|---|
Molecular Formula |
C48H36O4Sn |
Molecular Weight |
795.5 g/mol |
IUPAC Name |
tetrakis(4-phenoxyphenyl)stannane |
InChI |
InChI=1S/4C12H9O.Sn/c4*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h4*1,3-10H; |
InChI Key |
SQTJOGAEUXRZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)[Sn](C3=CC=C(C=C3)OC4=CC=CC=C4)(C5=CC=C(C=C5)OC6=CC=CC=C6)C7=CC=C(C=C7)OC8=CC=CC=C8 |
Origin of Product |
United States |
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